molecular formula C24H16FN3O4S2 B14952559 2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14952559
M. Wt: 493.5 g/mol
InChI Key: OETGBWZBXRHYRT-UNOMPAQXSA-N
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Description

2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a combination of fluorophenoxy, furan, thiazolidin, and pyridopyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the fluorophenoxy moiety: This can be achieved through nucleophilic aromatic substitution reactions.

    Construction of the thiazolidinone ring: This involves the cyclization of appropriate thioamide and carbonyl compounds.

    Assembly of the pyridopyrimidinone core: This can be synthesized through condensation reactions involving pyridine derivatives and appropriate aldehydes or ketones.

    Final coupling reactions: The different moieties are coupled together under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification techniques: Employing methods such as crystallization, distillation, and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, the thiazolidinone moiety may interact with cysteine residues in proteins, while the fluorophenoxy group may enhance binding affinity to specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chlorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • **2-(4-bromophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The presence of the fluorophenoxy group in 2-(4-fluorophenoxy)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C24H16FN3O4S2

Molecular Weight

493.5 g/mol

IUPAC Name

(5Z)-5-[[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H16FN3O4S2/c1-14-4-2-10-27-20(14)26-21(32-16-8-6-15(25)7-9-16)18(22(27)29)12-19-23(30)28(24(33)34-19)13-17-5-3-11-31-17/h2-12H,13H2,1H3/b19-12-

InChI Key

OETGBWZBXRHYRT-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)OC5=CC=C(C=C5)F

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)OC5=CC=C(C=C5)F

Origin of Product

United States

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